

An In-Depth Technical Guide to Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate

Cat. No.: B1464789

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate is a distinct heterocyclic small molecule characterized by a central oxazole ring, substituted at the 2-position with a 3-bromophenyl group and at the 4-position with an ethyl carboxylate group. This compound belongs to the broader class of 2,4-disubstituted oxazoles, a scaffold of significant interest in medicinal chemistry and materials science. The strategic placement of the bromine atom on the phenyl ring and the ester functionality provides valuable anchor points for further chemical modifications, making it a versatile building block in the synthesis of more complex molecular architectures. This guide offers a comprehensive overview of its chemical properties, a validated synthetic protocol, detailed spectral analysis for its characterization, and an exploration of its potential applications in the realm of drug discovery and development.

Physicochemical Properties

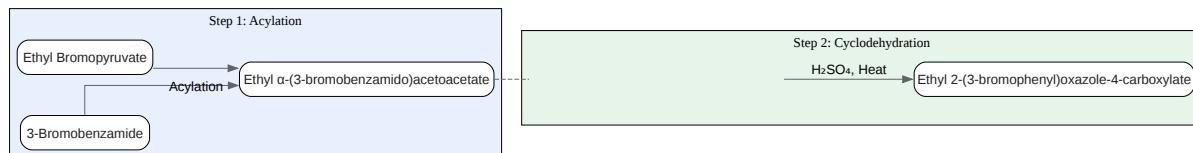
A thorough understanding of the physicochemical properties of **Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate** is fundamental for its application in research and development. These properties, largely predicted through computational models, provide insights into its behavior in various chemical and biological environments.

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₀ BrNO ₃	PubChem CID: 53407337[1]
Molecular Weight	296.12 g/mol	PubChem CID: 53407337[1]
IUPAC Name	ethyl 2-(3-bromophenyl)-1,3-oxazole-4-carboxylate	PubChem CID: 53407337[1]
CAS Number	885273-06-3	PubChem CID: 53407337[1]
SMILES	CCOC(=O)C1=COC(=N1)C2=CC(=CC=C2)Br	PubChem CID: 53407337[1]
XLogP3	3.2	PubChem CID: 53407337[1]
Hydrogen Bond Donor Count	0	PubChem CID: 53407337[1]
Hydrogen Bond Acceptor Count	4	PubChem CID: 53407337[1]
Rotatable Bond Count	3	PubChem CID: 53407337[1]
Exact Mass	294.9844 g/mol	PubChem CID: 53407337[1]
Monoisotopic Mass	294.9844 g/mol	PubChem CID: 53407337[1]
Topological Polar Surface Area	52.3 Å ²	PubChem CID: 53407337[1]
Heavy Atom Count	17	PubChem CID: 53407337[1]

Synthesis and Mechanistic Insights

The synthesis of **Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate** is most effectively achieved through a modified Robinson-Gabriel synthesis. This classical method for oxazole formation involves the cyclodehydration of an α -acylamino ketone. The causality behind this choice of synthetic strategy lies in the ready availability of the starting materials and the generally high yields and purity of the resulting oxazole.

The overall synthetic workflow can be visualized as a two-step process: first, the formation of the α -acylamino ketone intermediate, followed by its cyclization to the oxazole ring.

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Synthetic workflow for **Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate**.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and product characterization.

Step 1: Synthesis of Ethyl α -(3-bromobenzamido)acetoacetate (Intermediate)

- **Reagents and Setup:** In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromobenzamide (10.0 g, 50.0 mmol) in 100 mL of anhydrous toluene.
- **Addition of Base:** Add triethylamine (7.0 mL, 50.0 mmol) to the solution.
- **Acylation:** Slowly add ethyl bromopyruvate (8.0 mL, 60.0 mmol) to the mixture at room temperature. The slow addition is crucial to control the exothermic reaction.
- **Reaction:** Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent. The disappearance of the starting benzamide spot indicates reaction completion.
- **Work-up:** After cooling to room temperature, filter the mixture to remove the triethylamine hydrobromide salt. Wash the filtrate with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2

x 50 mL), and brine (1 x 50 mL).

- Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl α -(3-bromobenzamido)acetoacetate as an oil or a low-melting solid. This intermediate is often used in the next step without further purification.

Step 2: Cyclodehydration to **Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate**

- Reagents and Setup: Place the crude ethyl α -(3-bromobenzamido)acetoacetate from the previous step into a 100 mL round-bottom flask.
- Cyclizing Agent: Carefully add concentrated sulfuric acid (20 mL) to the crude intermediate while cooling the flask in an ice bath. The use of a strong dehydrating agent like sulfuric acid is essential to drive the intramolecular cyclization and subsequent dehydration.[2][3]
- Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours. The reaction mixture will typically darken.
- Quenching: Slowly pour the reaction mixture onto crushed ice (approximately 100 g) with vigorous stirring. This will precipitate the crude product.
- Isolation and Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral. Recrystallize the crude solid from ethanol to afford pure **Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate** as a crystalline solid.

Structural Elucidation and Spectral Analysis

The definitive identification of **Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate** relies on a combination of spectroscopic techniques. Below are the expected spectral data based on the analysis of structurally similar compounds and general principles of spectroscopy.

^1H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ^1H NMR spectrum provides information about the different types of protons and their connectivity within the molecule.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.25	t, $J \approx 1.8$ Hz	1H	H on C2' of the bromophenyl ring
~8.00	ddd, $J \approx 7.8, 1.8, 1.0$ Hz	1H	H on C6' of the bromophenyl ring
~7.70	ddd, $J \approx 8.0, 2.0, 1.0$ Hz	1H	H on C4' of the bromophenyl ring
~8.40	s	1H	H on C5 of the oxazole ring
~7.40	t, $J \approx 8.0$ Hz	1H	H on C5' of the bromophenyl ring
~4.40	q, $J \approx 7.1$ Hz	2H	-OCH ₂ CH ₃
~1.40	t, $J \approx 7.1$ Hz	3H	-OCH ₂ CH ₃

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

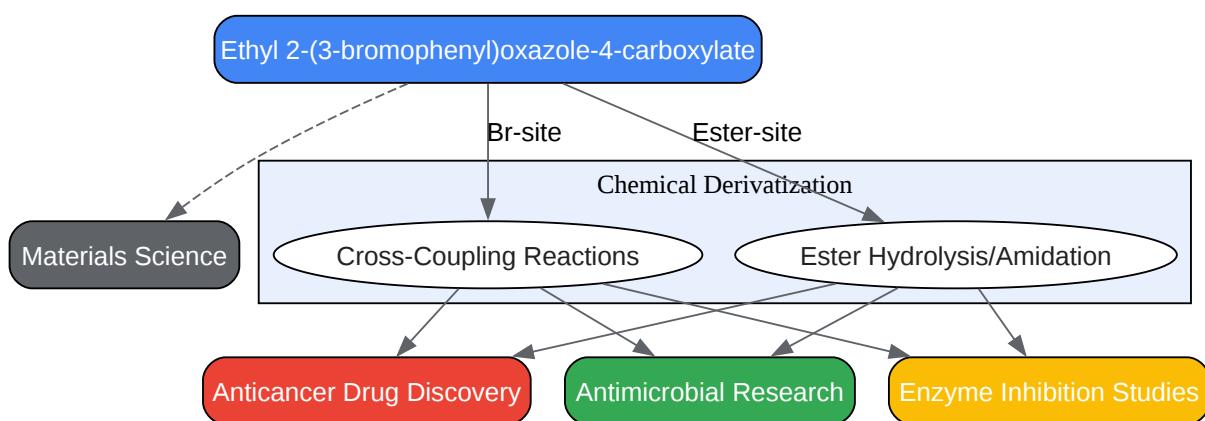
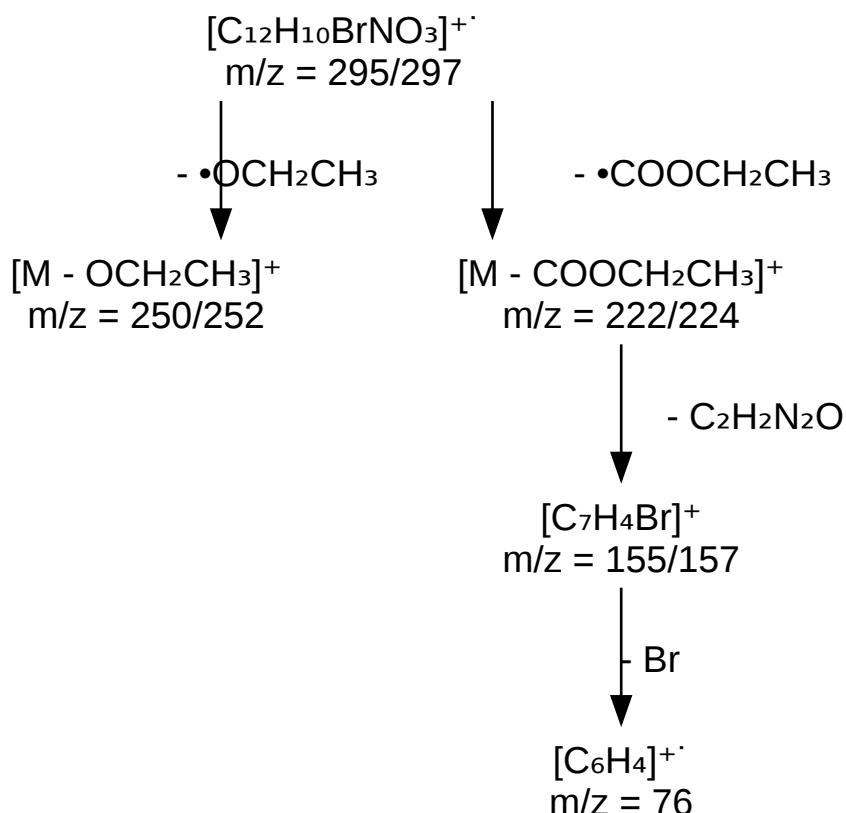
The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule.

Chemical Shift (δ , ppm)	Assignment
~161.5	C=O (ester)
~159.0	C2 (oxazole)
~145.0	C4 (oxazole)
~138.0	C5 (oxazole)
~134.0	C1' (bromophenyl)
~133.5	C6' (bromophenyl)
~131.0	C5' (bromophenyl)
~129.5	C2' (bromophenyl)
~123.0	C3' (bromophenyl)
~125.5	C4' (bromophenyl)
~61.5	-OCH ₂ CH ₃
~14.5	-OCH ₂ CH ₃

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For **Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate**, the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M^+) and a characteristic $M+2$ peak of nearly equal intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes).

Expected Fragmentation Pattern:



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References

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- To cite this document: BenchChem. [An In-Depth Technical Guide to Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1464789#ethyl-2-3-bromophenyl-oxazole-4-carboxylate-pubchem-entry]

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